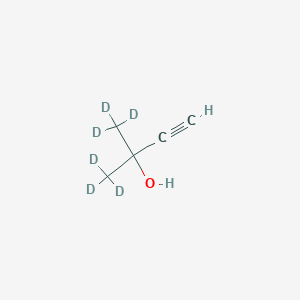

2-Methyl-D3-3-butyn-1,1,1-D3-2-OL

Übersicht

Beschreibung

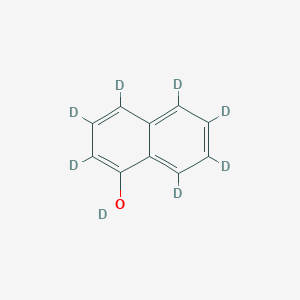

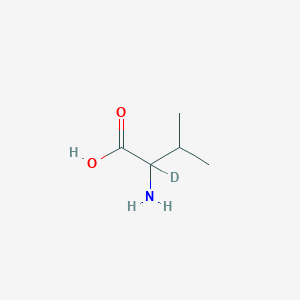

2-Methyl-D3-3-butyn-1,1,1-D3-2-OL is an organic compound with the molecular formula C5H2D6O . It is a colorless liquid that can mix with water, acetone, benzene, carbon tetrachloride, ethyl acetate, butanone, fatty acids, and petroleum ether . It is primarily used as an intermediate in the synthesis of pharmaceuticals, pesticides, and terpene fragrances, as well as an acid corrosion inhibitor, viscosity stabilizer, and anti-stick agent .

Molecular Structure Analysis

The molecular structure of this compound consists of 5 carbon atoms, 2 hydrogen atoms, 6 deuterium atoms (a stable isotope of hydrogen), and 1 oxygen atom . The average mass is 90.153 Da, and the monoisotopic mass is 90.095177 Da .Wissenschaftliche Forschungsanwendungen

Hydrogenation Processes

2-Methyl-3-butyn-2-ol (MBY) is primarily involved in hydrogenation processes. Vernuccio et al. (2016) discussed its three-phase hydrogenation over a Pd/ZnO catalyst, emphasizing the kinetic model and selectivity study for industrial applications. The research indicated a higher selectivity to 2-methyl-3-buten-2-ol and initial activity compared to a commercial Lindlar catalyst under similar conditions (Vernuccio et al., 2016).

Chemical Synthesis and Kinetic Studies

MBY is a commodity bulk chemical used in the enantioselective addition to aldehydes, yielding optically active terminal acetylenes, as demonstrated by Boyall et al. (2000). These acetylenes are valuable as building blocks in asymmetric synthesis (Boyall et al., 2000). Furthermore, Nikoshvili et al. (2015) presented a kinetic study on the selective hydrogenation of MBY over Pd supported on hypercrosslinked polystyrene, finding optimal reaction conditions for high selectivity and conversion rates (Nikoshvili et al., 2015).

Computational and Experimental Modeling

Prestianni et al. (2014) focused on the structure sensitivity of MBY hydrogenation on Pd through computational and experimental modeling. They examined the adsorption of MBY and its hydrogenated form on a Pd30 cluster, contributing to an understanding of the reaction's selectivity in aqueous solution (Prestianni et al., 2014).

Catalytic Chemoselective Hydrogenation

Raja et al. (2019) investigated the hydrogenation of MBY over a Pd-based catalyst under transient conditions using radiofrequency heating. This study highlighted the potential of temperature cycling to improve conversion and selectivity in the hydrogenation process (Raja et al., 2019).

Spectroscopic Analysis and NLO Properties

Praveenkumar et al. (2021) synthesized and analyzed the spectroscopic properties of a compound incorporating MBY. The study included quantum mechanical calculations to explore the compound's nonlinear optical (NLO) properties (Praveenkumar et al., 2021).

Safety and Hazards

2-Methyl-D3-3-butyn-1,1,1-D3-2-OL is a highly flammable liquid and vapor. It causes serious eye damage and is harmful if swallowed . Personal protective equipment/face protection should be worn when handling this compound. It should be kept away from open flames, hot surfaces, and sources of ignition .

Eigenschaften

IUPAC Name |

1,1,1-trideuterio-2-(trideuteriomethyl)but-3-yn-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-4-5(2,3)6/h1,6H,2-3H3/i2D3,3D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEBKHWWANWSNTI-XERRXZQWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C#C)(C([2H])([2H])[2H])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

90.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

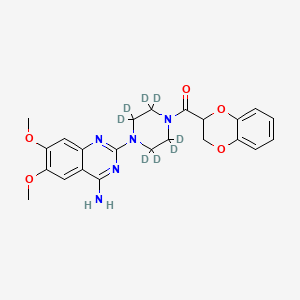

![(E)-3-[1-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide](/img/structure/B3044102.png)

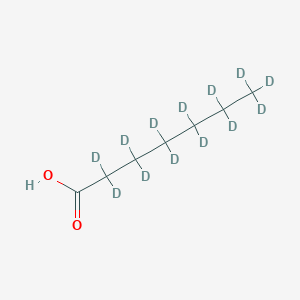

![N-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B3044103.png)

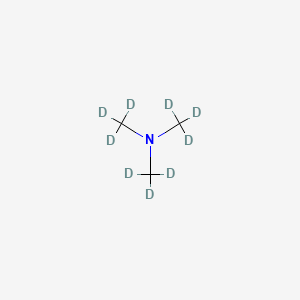

![1,2,3,4,5-Pentadeuterio-6-[(E)-2-(2,3,4,5,6-pentadeuteriophenyl)ethenyl]benzene](/img/structure/B3044118.png)